molecular formula C9H6O2 B13802916 2-(2-Oxoethenyl)benzaldehyde CAS No. 89002-82-4

2-(2-Oxoethenyl)benzaldehyde

Cat. No.: B13802916
CAS No.: 89002-82-4
M. Wt: 146.14 g/mol
InChI Key: ROMFYYSVZHZDLN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Oxoethenyl)benzaldehyde can be synthesized through various methods. One common approach involves the reaction of benzaldehyde with acetic anhydride in the presence of a base such as sodium acetate. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves the use of catalytic processes to enhance yield and efficiency. For example, the use of metal-organic frameworks (MOFs) as catalysts has been explored to facilitate the acetalization of benzaldehyde . This method offers advantages such as high selectivity and recyclability of the catalyst.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxoethenyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Amines in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Benzoic acid.

    Reduction: 2-(2-Hydroxyethenyl)benzaldehyde.

    Substitution: Schiff bases and other derivatives.

Scientific Research Applications

2-(2-Oxoethenyl)benzaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Oxoethenyl)benzaldehyde is unique due to the presence of both an aldehyde and a vinyl ketone group, which imparts distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

CAS No.

89002-82-4

Molecular Formula

C9H6O2

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C9H6O2/c10-6-5-8-3-1-2-4-9(8)7-11/h1-5,7H

InChI Key

ROMFYYSVZHZDLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=C=O)C=O

Origin of Product

United States

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